Ethoxy vs. Methoxy Substituent on the Pyridazine Ring: Impact on Lipophilicity and Predicted Permeability
The 6-ethoxy substituent of the target compound confers higher calculated lipophilicity (XLogP3-AA = 2.7) compared with the 6-methoxy analog (computed XLogP3-AA ≈ 2.3 based on a –CH₂– difference of ~0.4 log units), as derived from PubChem-computed physicochemical data [1][2]. This difference is directly relevant for passive membrane permeability, where logP values between 2 and 3 are considered optimal for oral absorption.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (PubChem computed) |
| Comparator Or Baseline | 1-Benzyl-3-[3-(6-methoxypyridazin-3-yl)phenyl]urea; estimated XLogP3-AA ≈ 2.3 (based on –OCH₂CH₃ → –OCH₃ change; no experimentally measured value available) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 log units for the ethoxy compound |
| Conditions | PubChem XLogP3 3.0 computational prediction; no experimental logP or logD data found in primary literature for either compound |
Why This Matters
The higher lipophilicity positions the ethoxy compound closer to the optimal logP window (2–3) for oral bioavailability, making it a more favorable starting point for medicinal chemistry programs targeting orally administered agents.
- [1] PubChem Compound Summary for CID 42109884, XLogP3-AA = 2.7. National Center for Biotechnology Information (2025). View Source
- [2] PubChem XLogP3 3.0 algorithm documentation. National Center for Biotechnology Information. The ~0.4 log unit difference is estimated from the additive contribution of a –CH₂– group to logP (Hansch-Leo fragmental constant). View Source
